2-(2,3-Dihydroxyphenoxy)acetic acid
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Overview
Description
2-(2,3-Dihydroxyphenoxy)acetic acid is an organic compound belonging to the class of phenoxy acids It is characterized by the presence of a phenoxy group substituted with two hydroxyl groups at the 2 and 3 positions, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxyphenoxy)acetic acid typically involves the reaction of 2,3-dihydroxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the deprotonation of the phenol hydroxyl groups, followed by nucleophilic substitution of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
2-(2,3-Dihydroxyphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modulating their activity. The carboxylic acid moiety can also participate in interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroxyphenyl)acetic acid: Similar structure but with hydroxyl groups at the 3 and 4 positions.
Phenoxyacetic acid: Lacks the hydroxyl groups on the phenoxy ring.
2-(2-Hydroxyphenoxy)acetic acid: Contains only one hydroxyl group on the phenoxy ring.
Uniqueness
2-(2,3-Dihydroxyphenoxy)acetic acid is unique due to the presence of two hydroxyl groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for a diverse range of chemical modifications and interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2,3-dihydroxyphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,9,12H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBYQUBHSGBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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